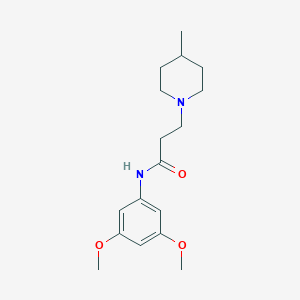
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 4-methyl-1-piperidinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.
Formation of the 4-methyl-1-piperidinyl intermediate: This involves the reaction of 4-methylpiperidine with a suitable acylating agent.
Coupling of the intermediates: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the 4-methyl-1-piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-ethyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-methyl-1-pyrrolidinyl)propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 4-methyl-1-piperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-4-7-19(8-5-13)9-6-17(20)18-14-10-15(21-2)12-16(11-14)22-3/h10-13H,4-9H2,1-3H3,(H,18,20) |
Clave InChI |
GHAZHQQOEKISSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















